5-(2-Chloronicotinoyl)-2-furoic acid
Overview
Description
5-(2-Chloronicotinoyl)-2-furoic acid: is a chemical compound that features a furan ring substituted with a 2-chloronicotinoyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the furan and chloronicotinoyl moieties in its structure imparts unique chemical properties that can be exploited in different chemical reactions and applications.
Mechanism of Action
Target of Action
Similar compounds, such as nicotinamide derivatives, have been found to exhibit antibacterial and antibiofilm properties .
Mode of Action
It can be inferred from related studies that nicotinamide derivatives may interact with bacterial cells, inhibiting their growth and biofilm formation .
Result of Action
Related compounds have been found to exhibit antibacterial and antibiofilm properties .
Biochemical Analysis
Biochemical Properties
5-(2-Chloronicotinoyl)-2-furoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The interaction between this compound and these enzymes involves binding to the active site, leading to enzyme inhibition and disruption of bacterial metabolic processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, this compound disrupts cell wall synthesis and inhibits biofilm formation . Additionally, it affects the expression of genes involved in metabolic pathways, leading to altered cellular metabolism and reduced bacterial growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of bacterial enzymes by binding to their active sites . This binding interaction prevents the enzymes from catalyzing their respective biochemical reactions, thereby disrupting bacterial metabolic processes . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have also indicated that this compound can have sustained antibacterial effects, although its potency may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits bacterial growth . At higher doses, it can cause adverse effects, including toxicity and damage to host tissues . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . It is crucial to determine the optimal dosage that maximizes antibacterial activity while minimizing toxic effects in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit key enzymes in bacterial metabolic pathways, leading to disrupted metabolic processes and reduced bacterial growth . Additionally, this compound can affect the levels of specific metabolites, further influencing cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound within tissues is influenced by factors such as tissue permeability and blood flow .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, this compound can accumulate in the cytoplasm, affecting cytoplasmic enzymes and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloronicotinoyl)-2-furoic acid typically involves the reaction of 2-chloronicotinoyl chloride with a furan derivative. One common method includes the following steps:
Preparation of 2-Chloronicotinoyl Chloride: This intermediate can be synthesized by reacting 2-chloronicotinic acid with thionyl chloride (SOCl₂) under reflux conditions.
Coupling Reaction: The 2-chloronicotinoyl chloride is then reacted with a furan derivative in the presence of a base such as triethylamine (TEA) in a suitable solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloronicotinoyl)-2-furoic acid: can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloronicotinoyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The furan ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) and thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the furan ring.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with aniline can yield 5-(2-Anilinonicotinoyl)-2-furoic acid, while oxidation of the furan ring can produce 5-(2-Chloronicotinoyl)-2-furanone.
Scientific Research Applications
5-(2-Chloronicotinoyl)-2-furoic acid: has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with unique properties.
Biological Studies: The compound’s derivatives can be studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Comparison with Similar Compounds
5-(2-Chloronicotinoyl)-2-furoic acid: can be compared with other similar compounds, such as:
2-Chloronicotinic Acid: This compound lacks the furan ring but shares the chloronicotinoyl moiety.
5-(2-Chloronicotinoyl)-2-thiophenic Acid: This compound has a thiophene ring instead of a furan ring, which can impart different chemical properties and reactivity.
5-(2-Chloronicotinoyl)-2-pyrrolic Acid: This compound features a pyrrole ring, offering another variation in the heterocyclic system.
The uniqueness of This compound
Properties
IUPAC Name |
5-(2-chloropyridine-3-carbonyl)furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO4/c12-10-6(2-1-5-13-10)9(14)7-3-4-8(17-7)11(15)16/h1-5H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAMLVLWHIEGMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)C2=CC=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641818 | |
Record name | 5-(2-Chloropyridine-3-carbonyl)furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914203-45-5 | |
Record name | 5-(2-Chloropyridine-3-carbonyl)furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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